molecular formula C6H5FN2O2 B7980227 4-Amino-5-fluoronicotinic acid

4-Amino-5-fluoronicotinic acid

Cat. No.: B7980227
M. Wt: 156.11 g/mol
InChI Key: CJFWHVCTOHHHBE-UHFFFAOYSA-N
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Description

4-Amino-5-fluoronicotinic acid is a fluorinated derivative of nicotinic acid, featuring an amino group (-NH₂) at position 4 and a fluorine atom (-F) at position 5 on the pyridine ring. Its molecular formula is C₆H₅FN₂O₂, with a calculated molecular weight of 156.11 g/mol.

Properties

IUPAC Name

4-amino-5-fluoropyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O2/c7-4-2-9-1-3(5(4)8)6(10)11/h1-2H,(H2,8,9)(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJFWHVCTOHHHBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=C(C=N1)F)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-fluoronicotinic acid typically involves the fluorination of nicotinic acid derivatives followed by amination. One common method involves the use of fluorinating agents such as potassium fluoride or tetra-n-butylammonium fluoride in the presence of a suitable solvent like dimethyl sulfoxide . The reaction is carried out under controlled temperature conditions to ensure selective fluorination at the desired position.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as reaction optimization , purification , and quality control to ensure the final product meets the required specifications. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 4-Amino-5-fluoronicotinic acid can undergo oxidation reactions, often using oxidizing agents like or . These reactions can lead to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as or , leading to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the amino or fluorine groups are replaced by other functional groups. Common reagents for these reactions include and .

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Halogenating Agents: Chlorine, bromine

    Nucleophiles: Ammonia, amines

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones , while reduction may produce amines or alcohols .

Scientific Research Applications

Chemistry: 4-Amino-5-fluoronicotinic acid is used as a building block in the synthesis of various heterocyclic compounds catalysis and material science .

Biology: In biological research, this compound is studied for its potential as a biomarker and its interactions with biological macromolecules . It can be used in the development of biosensors and diagnostic tools .

Medicine: The compound has shown promise in medicinal chemistry, particularly in the development of antimicrobial and anticancer agents . Its ability to interact with specific molecular targets makes it a valuable candidate for drug development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials . Its unique properties make it suitable for applications in coatings , adhesives , and polymers .

Mechanism of Action

The mechanism of action of 4-Amino-5-fluoronicotinic acid involves its interaction with specific molecular targets and pathways . In medicinal applications, it may inhibit the activity of certain enzymes or receptors , leading to therapeutic effects. The compound’s fluorine atom can enhance its binding affinity and metabolic stability , making it more effective in its biological activity.

Comparison with Similar Compounds

Key Structural Analogues

The following table summarizes critical parameters of 4-amino-5-fluoronicotinic acid and its analogues:

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents (Position) Melting Point (°C) Notable Properties
This compound Not provided C₆H₅FN₂O₂ 156.11 4-NH₂, 5-F N/A High polarity due to -F and -COOH
2-Aminonicotinic acid 5345-47-1 C₆H₆N₂O₂ 138.12 2-NH₂ 295–297 Limited solubility; requires K₂CO₃ wash during synthesis
4-Amino-5-methylnicotinic acid 100383-06-0 C₇H₈N₂O₂ 152.15 4-NH₂, 5-CH₃ N/A Enhanced lipophilicity from methyl group
2-Amino-5-fluoroisonicotinic acid 1380331-29-2 C₆H₅FN₂O₂ 156.11 2-NH₂, 5-F N/A Structural isomer; altered electronic effects
4-Amino-5-chloronicotinonitrile 869557-28-8 C₆H₃ClN₃O 167.56 4-NH₂, 5-Cl, 3-CN N/A Higher reactivity due to -Cl and -CN

Substituent Effects on Properties

  • Fluorine vs. Methyl Groups: The fluorine atom in this compound increases electronegativity and polarity compared to the methyl group in 4-amino-5-methylnicotinic acid.
  • Halogen Replacement: Replacing fluorine with chlorine (e.g., 4-amino-5-chloronicotinonitrile) introduces a heavier halogen, increasing molecular weight and altering steric and electronic interactions in synthetic pathways .

Availability and Alternatives

  • Discontinued Status: As of 2025, this compound is marked as discontinued by suppliers like CymitQuimica, though custom synthesis may be feasible .
  • Alternatives: Structurally related compounds such as 4-amino-5-methylnicotinic acid (CAS 100383-06-0) or 2-amino-5-fluoroisonicotinic acid (CAS 1380331-29-2) are commercially available .

Biological Activity

4-Amino-5-fluoronicotinic acid (AFNA) is a pyridine derivative that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

Chemical Formula: C6_6H6_6FNO\
Molecular Weight: 156.11 g/mol

AFNA features an amino group and a fluorine atom attached to the nicotinic acid backbone. The presence of the fluorine atom enhances its chemical reactivity and biological activity, making it a valuable candidate for drug development.

The biological activity of AFNA primarily involves its interaction with various molecular targets, including enzymes and receptors. The fluorine atom contributes to increased binding affinity and metabolic stability, which may enhance the compound's therapeutic efficacy. AFNA has been shown to inhibit specific enzymes, influencing pathways related to cellular signaling and inflammation.

Antimicrobial Activity

AFNA has demonstrated significant antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, making it a potential candidate for developing new antibiotics. The compound’s mechanism involves disrupting bacterial cell wall synthesis and function.

Anticancer Properties

In cancer research, AFNA has been investigated for its ability to induce apoptosis in cancer cells. Studies have shown that it can modulate signaling pathways involved in cell proliferation and survival, leading to reduced tumor growth in vitro and in vivo.

Anti-inflammatory Effects

AFNA exhibits anti-inflammatory activity by inhibiting pro-inflammatory cytokines and mediators. This property suggests potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities of this compound

Activity Description Reference
AntimicrobialInhibits growth of various bacterial strains
AnticancerInduces apoptosis in cancer cells; modulates cell signaling pathways
Anti-inflammatoryReduces pro-inflammatory cytokines; potential use in treating inflammatory diseases

Case Study: Anticancer Activity

A study conducted on AFNA's effect on breast cancer cells revealed that the compound significantly reduced cell viability and induced apoptosis through the activation of caspase pathways. The results indicated that AFNA could serve as a lead compound for developing targeted cancer therapies.

Case Study: Antimicrobial Efficacy

In a comparative study involving several derivatives of nicotinic acid, AFNA exhibited superior antimicrobial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were significantly lower than those of traditional antibiotics, indicating its potential as a novel antimicrobial agent.

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